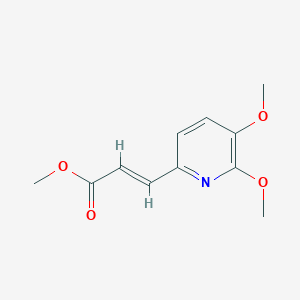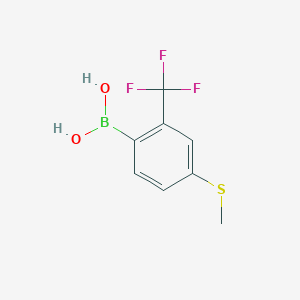
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
“4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid” is a chemical compound with the linear formula CH3SC6H4B(OH)2 . It is used as a reactant in various chemical reactions such as Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .
Synthesis Analysis
The synthesis of “4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid” involves complex chemical reactions. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The first example of arylboronic acid catalyzed [4 + 3] cycloaddition reaction is reported. 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction .Molecular Structure Analysis
The molecular structure of “4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid” is represented by the linear formula CH3SC6H4B(OH)2 . The trifluoromethyl group is a key component of the molecule .Chemical Reactions Analysis
“4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid” is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .Physical And Chemical Properties Analysis
“4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid” is a white powder with a melting point of 210-214 °C (lit.) . Its molecular weight is 168.02 g/mol .Aplicaciones Científicas De Investigación
Catalytic Applications
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid and related compounds have been explored for their catalytic properties. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid demonstrates effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines, particularly in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Organic Synthesis
Compounds like 4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one have shown potential as antihyperglycemic agents, indicating the utility of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid in synthesizing biologically active compounds (Kees et al., 1996).
Materials Chemistry
In materials chemistry, derivatives of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid are used in the synthesis and characterization of compounds with potential applications like fluorescence and antioxidant properties. An example is the synthesis of tetra substituted phthalocyanines with 4-(methylthio)phenylthio groups, showing promising antioxidant activities (Aydin et al., 2017).
Supramolecular Chemistry
Phenylboronic acids, including 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These compounds form various assemblies due to O–H⋯N hydrogen bonds and have potential applications in molecular recognition and sensor development (Pedireddi & Seethalekshmi, 2004).
Nanotechnology
In the field of nanotechnology, phenylboronic acid-decorated polymeric nanomaterials are gaining attention. Phenylboronic acids, including derivatives of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, are employed for advanced bio-applications due to their ability to form reversible complexes with polyols, which can be used in drug delivery systems and biosensors (Lan & Guo, 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-methylsulfanyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2S/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYXSCTMDUKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674408 | |
| Record name | [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-99-3 | |
| Record name | [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



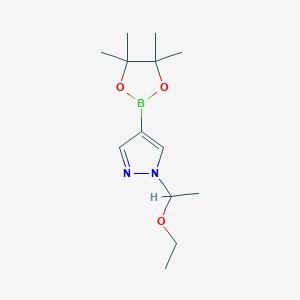

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)

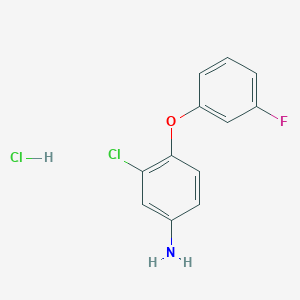

![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
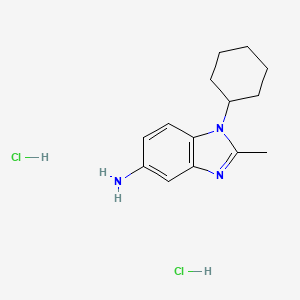
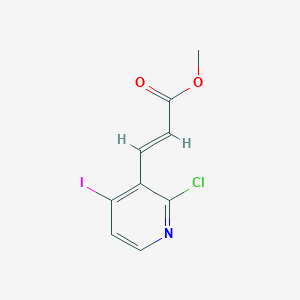

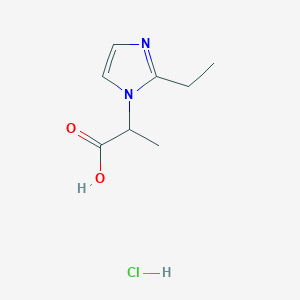
![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)
